molecular formula C5H5NO4 B3379633 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid CAS No. 16880-48-1

3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B3379633
CAS No.: 16880-48-1
M. Wt: 143.1 g/mol
InChI Key: HLHAFGCOLXNPNR-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) and Isoxazole (B147169) Heterocycles in Synthetic Chemistry and Beyond

Oxazole and isoxazole motifs are five-membered aromatic heterocycles containing both nitrogen and oxygen atoms. drugbank.commdpi.com These structures are pivotal in medicinal chemistry due to their versatile chemical properties and their presence in numerous FDA-approved drugs. drugbank.commdpi.com The isoxazole ring, in particular, is noted for its role in a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. google.comacs.orgresearchgate.net This diverse bioactivity makes isoxazole derivatives attractive candidates in the ongoing quest for novel therapeutic agents. google.comacs.orgresearchgate.net The unique structural features of the isoxazole ring allow for various molecular interactions, which can contribute to enhanced efficacy and improved pharmacokinetic profiles of drug candidates. nih.gov

The weaker nitrogen-oxygen bond in the isoxazole ring also provides a site for potential ring cleavage, making these compounds valuable intermediates in various synthetic pathways for creating more complex molecules. wikipedia.org This reactivity, combined with the aromaticity of the ring, allows for extensive structural modifications to fine-tune the biological and chemical properties of isoxazole-containing compounds. wikipedia.org

Overview of Carboxylic Acid Functionalization within Heterocyclic Systems

The introduction of a carboxylic acid group onto a heterocyclic ring is a powerful strategy in chemical synthesis and drug design. This functional group can significantly alter the physicochemical properties of a molecule, such as its acidity, polarity, and ability to form hydrogen bonds. These changes can, in turn, influence a compound's solubility, bioavailability, and interaction with biological targets.

The functionalization of heterocyclic compounds with carboxylic acids is a key area of research, with various methods being developed to achieve this transformation efficiently and selectively. researchgate.net The carboxylic acid moiety can serve as a handle for further chemical modifications, allowing for the creation of a diverse library of derivatives from a single heterocyclic core. This approach is instrumental in structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to optimize its desired properties.

Specific Research Focus: 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic Acid

Within the extensive family of isoxazole derivatives, this compound presents a unique combination of functional groups that warrants detailed investigation.

Substituted oxazoles and isoxazoles are at the forefront of modern chemical research. The specific placement of substituents on the heterocyclic ring can dramatically influence the molecule's electronic properties and three-dimensional shape, which are critical determinants of its chemical reactivity and biological activity.

The "3-hydroxy-5-methyl" substitution pattern is of particular interest. The 3-hydroxyisoxazole moiety is a key component of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a compound that plays a crucial role in neuroscience as a specific agonist for the AMPA receptor, mimicking the effects of the neurotransmitter glutamate (B1630785). wikipedia.orgnih.gov This highlights the potential for the 3-hydroxy-5-methylisoxazole scaffold to interact with biological systems. The presence of a carboxylic acid at the 4-position further adds to the molecule's potential as a versatile building block or a biologically active agent itself.

A comprehensive investigation into this compound is justified by several factors. Firstly, the synthesis and characterization of this specific molecule would contribute to the fundamental knowledge of isoxazole chemistry. Understanding its reactivity and properties would provide valuable data for chemists working on the synthesis of related compounds.

Secondly, given the biological significance of the 3-hydroxy-5-methylisoxazole core, this compound could serve as a valuable precursor or starting material for the synthesis of novel neurologically active compounds. The carboxylic acid group provides a convenient point for modification, allowing for the exploration of new derivatives with potential therapeutic applications.

Finally, a thorough study of its properties could reveal novel applications in materials science or as a ligand in coordination chemistry. The combination of a hydroxyl, methyl, and carboxylic acid group on an isoxazole ring creates a unique electronic and steric environment that could lead to interesting and unexpected chemical behaviors.

While specific data for this compound is not widely available in the public domain, the following tables provide data for closely related compounds to offer a comparative context.

Table 1: Properties of Related Isoxazole Carboxylic Acids

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-hydroxyisoxazole-4-carboxylic acidC4H3NO4129.07Not Available
5-Methylisoxazole-4-carboxylic acidC5H5NO3127.10144-148
3-Ethyl-5-methylisoxazole-4-carboxylic acidC7H9NO3155.15121-125
3-hydroxy-5-isoxazolecarboxylic acidC4H3NO4129.072238-241

Table 2: Chemical Identifiers of Related Compounds

Compound NameCAS NumberPubChem CID
3-hydroxyisoxazole-4-carboxylic acidNot Available395385
5-Methylisoxazole-4-carboxylic acid42831-50-5131575
3-Ethyl-5-methylisoxazole-4-carboxylic acid17147-85-2837580
3-hydroxy-5-isoxazolecarboxylic acid13626-60-3640103

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-oxo-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c1-2-3(5(8)9)4(7)6-10-2/h1H3,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHAFGCOLXNPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Hydroxy 5 Methyl 1,2 Oxazole 4 Carboxylic Acid and Analogues

Direct Synthetic Routes to the 1,2-Oxazole Core

The construction of the 1,2-oxazole (isoxazole) ring is a primary focus in heterocyclic chemistry. Direct synthetic routes are often preferred for their efficiency and atom economy. Key strategies include the formation of the N-O bond through reactions with hydroxylamine (B1172632) or its derivatives and the use of cycloaddition reactions to build the five-membered ring in a single step.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone for the synthesis of the 1,2-oxazole ring, typically involving the reaction of a three-carbon component with hydroxylamine. nih.gov This approach allows for the regioselective formation of substituted isoxazoles based on the nature of the starting materials.

The reaction between binucleophilic reagents, such as α-aminoazoles, and various carbonyl compounds, including 1,3-dicarbonyl compounds, is a well-established method for synthesizing fused heterocyclic systems. nih.govnih.gov In this context, α-amino ketones can serve as precursors. The condensation reaction between a β-enamino ketoester and hydroxylamine can lead to the formation of two possible isomeric 1,2-oxazoles. nih.gov The pathway generally involves an initial condensation, followed by the removal of an amine, intramolecular cyclization, and subsequent dehydration to yield the final 1,2-oxazole product. nih.gov

While specific examples involving α-acetylenic γ-hydroxyaldehydes are specialized, a more general and widely used strategy involves the reaction of α,β-unsaturated ketones or 1,3-diketones with hydroxylamine hydrochloride. nih.gov One common pathway starts with the condensation of 1,3-diketones with an acetal, such as N,N-dimethylformamide dimethylacetal, to create a β-enamino ketoester intermediate. nih.gov This intermediate then undergoes a subsequent cyclization reaction with hydroxylamine to form the regioisomerically substituted 1,2-oxazole. nih.gov This method has been successfully used to prepare novel achiral and chiral heterocyclic amino acid-like building blocks. nih.gov

Sonochemistry has emerged as an eco-friendly and efficient alternative to traditional synthetic methods, offering accelerated reaction kinetics, reduced energy use, and improved yields. mdpi.com Ultrasound-assisted one-pot, multi-component reactions are particularly effective for synthesizing isoxazole (B147169) derivatives. mdpi.com For instance, a catalyst-free green protocol for synthesizing methyleneisoxazol-5(4H)-ones was developed using a one-pot, three-component reaction of ethyl acetoacetate, aromatic aldehydes, and hydroxylamine hydrochloride in ethanol (B145695) at ambient temperature. mdpi.com The application of ultrasonic irradiation (40 kHz, 100 W) for less than 10 minutes eliminated the need for a catalyst. mdpi.com

Another approach utilizes a ferrite-catalyzed protocol for synthesizing 3,4-disubstituted isoxazole-5(4H)-ones in an aqueous medium. mdpi.com This one-pot multicomponent reaction of aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride is catalyzed by sol-gel synthesized ferrite (B1171679) nanoparticles (Fe₂O₃ NPs). mdpi.com Under ultrasonic irradiation (90 W), the reaction achieves excellent yields (84-91%) within 20-35 minutes at room temperature. mdpi.com The use of ultrasound activation has also been shown to improve rates and yields in the synthesis of 1,2,3-triazole nucleosides compared to conventional conditions. nih.gov

Table 1. Examples of Ultrasound-Assisted Isoxazole Synthesis
ReactantsCatalyst/ConditionsProductYieldTimeReference
Ethyl acetoacetate, Aromatic aldehydes, Hydroxylamine hydrochlorideNone, Ethanol, 40 kHz, 100 WMethyleneisoxazol-5(4H)-onesHigh<10 min mdpi.com
Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochlorideFe₂O₃ NPs (10 mol%), H₂O, 90 W3,4-disubstituted isoxazole-5(4H)-ones84-91%20-35 min mdpi.com
Aldehydes, Hydroxylamine hydrochloride, Allyl-sulfonamidesTCCA (0.5 equiv), EtOH/H₂OIsoxazoline (B3343090) substituted sulfonamidesGood to excellentShort nih.gov

Cyclodehydration of β-Hydroxy Amides and Subsequent Oxidation

A versatile strategy for synthesizing functionalized oxazoles involves the cyclodehydration of β-hydroxy amides. semanticscholar.orgrsc.org This method typically proceeds through a two-step sequence: first, the cyclodehydration of the β-hydroxy amide to form an intermediate oxazoline (B21484), followed by the oxidative aromatization of the oxazoline to the corresponding oxazole (B20620). rsc.orgdatapdf.com

Table 2. Reagents for Synthesis of Oxazoles from β-Hydroxy Amides
StepReagent(s)FunctionReference
CyclodehydrationDeoxo-Fluor®, DAST, Burgess ReagentForms oxazoline intermediate rsc.orgnih.gov
OxidationManganese dioxide (MnO₂)Aromatizes oxazoline to oxazole rsc.org
One-Pot Oxidation & CyclodehydrationDess-Martin periodinaneOxidizes β-hydroxy group to β-keto group semanticscholar.orgdatapdf.comdatapdf.com
Triphenylphosphine/IodinePromotes cyclodehydration of the β-keto amide

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction is a powerful and convergent method for constructing five-membered heterocycles, including the 1,2-oxazole ring. mdpi.commdpi.com One of the primary pathways involves the reaction of nitrile oxides, which are often generated in situ from aldoximes, with alkenes or alkynes as dipolarophiles. nih.govmdpi.com

This [3+2] cycloaddition is highly regioselective and has been adapted for various conditions. For example, a microwave-assisted 1,3-dipolar cycloaddition of several aldoximes and dimethyl-2-methylene glutarate in the presence of diacetoxyiodobenzene (B1259982) as an oxidant produced isoxazoline-derived dimethyl carboxylates. mdpi.com Subsequent saponification yielded novel isoxazoline dicarboxylic acids in high yields. mdpi.com This methodology highlights the utility of 1,3-dipolar cycloadditions in rapidly accessing complex isoxazoline and isoxazole structures. mdpi.com The reaction of azomethine ylides with carbonyl compounds is another example of a 1,3-dipolar cycloaddition, though it typically yields oxazolidine (B1195125) derivatives. mdpi.comnih.gov

Alkyne and In Situ Generated Nitrile Oxides

A primary and versatile method for synthesizing the isoxazole core is the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. beilstein-journals.orgmdpi.comnih.gov Nitrile oxides are typically generated in situ from precursors such as aldoximes or hydroximoyl chlorides to avoid their rapid dimerization. nih.gov This reaction allows for the formation of 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles, depending on the nature of the alkyne substrate. beilstein-journals.orgrsc.org

The traditional approach often requires elevated temperatures and can result in poor regioselectivity. beilstein-journals.org However, recent advancements have focused on milder and more selective conditions. For instance, the use of hypervalent iodine to treat oximes leads to the rapid formation of nitrile oxides, which then react with terminal alkynes with complete regioselectivity and in high yields. rsc.org Furthermore, performing the cycloaddition in aqueous media under mild basic conditions has been shown to be a fast and environmentally friendly alternative. beilstein-journals.org The choice of solvent and base can be optimized to control the selectivity and prevent competing reactions. beilstein-journals.org Solid-phase synthesis methodologies have also been developed, where alkynes are bound to a resin and reacted with in situ generated nitrile oxides, allowing for the creation of diverse isoxazole libraries. nih.gov

Table 1: Examples of Isoxazole Synthesis via Alkyne and Nitrile Oxide Cycloaddition

Alkyne SubstrateNitrile Oxide PrecursorCatalyst/ConditionsProduct TypeReference
Terminal AlkynesHydroxyimidoyl ChloridesCu/Al₂O₃, Ball-milling3,5-disubstituted isoxazoles nih.gov
Terminal AlkynesOximesHypervalent Iodine3,5-disubstituted isoxazoles rsc.org
Non-terminal AlkynesAldoximesHigh Temperature3,4,5-trisubstituted isoxazoles beilstein-journals.org
Resin-bound AlkynesHydroximoyl ChloridesSolid-phaseDisubstituted isoxazoles nih.gov
Intermediacy of Azirines and Nitrile Ylides in Isomerization Pathways

The photochemical isomerization of isoxazoles can proceed through high-energy intermediates such as 2H-azirines and nitrile ylides. nih.govaip.orgacs.org Upon UV irradiation, isoxazoles can undergo N-O bond cleavage to form a vinylnitrene, which can then rearrange to a 2H-azirine intermediate. aip.org Subsequent cleavage of the C-C single bond in the azirine ring can generate a nitrile ylide. aip.org This nitrile ylide can then undergo a 1,5-electrocyclization to form an oxazole, representing a photoisomerization pathway from isoxazoles to oxazoles. nih.govacs.org

The elusive carbonyl nitrile ylide has been successfully captured and characterized at low temperatures, confirming its role as an intermediate in this photoisomerization process. nih.govacs.org Theoretical calculations have further elucidated the energetics of these transformations, indicating that the isomerization from a nitrile ylide to an oxazole has a low energy barrier. aip.org While this pathway describes the isomerization of isoxazoles, the reverse process involving the generation and reaction of nitrile ylides can also be a synthetic route to isoxazole-containing hybrids. mdpi.com For example, azirinyl-substituted nitrile oxides can be generated and undergo [3+2] cycloaddition with acetylenes to produce azirinyl(isoxazolyl)ketones. mdpi.com

Metal-Catalyzed Cyclization/Functionalization Strategies (e.g., Iron(II), Copper(I), Palladium)

Metal catalysts play a significant role in modern synthetic strategies for isoxazoles, offering enhanced efficiency, selectivity, and milder reaction conditions.

Iron(II): Fe(II) catalysts can be employed to lower the reaction temperature required for the rearrangement of 2,2-disubstituted 2H-azirines containing a 2-acetyl-moiety to form isoxazoles. mdpi.com

Copper(I): Copper catalysts are particularly useful in 1,3-dipolar cycloaddition reactions. A recyclable Cu/Al₂O₃ nanocomposite has been used to catalyze the reaction between terminal alkynes and hydroxyimidoyl chlorides under solvent-free ball-milling conditions, providing moderate to excellent yields of 3,5-isoxazoles. nih.gov

Palladium: Palladium catalysts have been utilized for the electrophilic intramolecular cyclization of alkynes and aldoximes to produce 3,4,5-trisubstituted isoxazoles. beilstein-journals.org Dual catalysis systems, such as combining photoredox and chiral nickel catalysis, have enabled enantioselective radical-radical cross-couplings, which can be applied to the synthesis of complex molecules containing isoxazole moieties. acs.org

These metal-catalyzed approaches often provide advantages over traditional thermal methods by avoiding harsh conditions and improving control over the reaction outcome.

Base-Mediated Annulation and Transformation Reactions (e.g., Cs₂CO₃, BTPP/NaTFA)

Base-mediated reactions are crucial in several synthetic routes to isoxazole derivatives. For instance, the reaction of ethyl 4,4-diethoxy-3-oxobutanoate with 1-azido-4-ethoxybenzene (B1283461) to form a triazole precursor is catalyzed by anhydrous potassium carbonate (K₂CO₃). mdpi.com In the synthesis of 3,4,5-trisubstituted isoxazoles in aqueous media, a base such as diisopropylethylamine (DIPEA) is used to facilitate the [3+2]-cycloaddition of nitrile oxides and 1,3-dicarbonyl compounds. beilstein-journals.org The choice of base is critical for optimizing reaction times and yields.

Acid-Catalyzed Coupling Reactions (e.g., Trifluoromethanesulfonic Acid)

Acid catalysis is employed in various transformations involving isoxazole precursors and derivatives. For example, the hydrolysis of ethyl 5-methylisoxazole-4-carboxylate to the corresponding carboxylic acid can be achieved using a strong acid like sulfuric acid. google.com In some multi-step syntheses, acid-catalyzed reactions are used for deprotection steps or to promote cyclization.

Functionalization and Post-Synthetic Modification Approaches

Once the core isoxazole ring is synthesized, further modifications can be carried out to introduce or alter functional groups, leading to a diverse range of analogues.

Introduction of Methyl and Hydroxymethyl Moieties via Alkylation and Formaldehyde (B43269) Addition

The introduction of methyl and hydroxymethyl groups is a common post-synthetic modification. Alkylation reactions can be used to introduce methyl groups onto the isoxazole ring or its substituents. For example, the alkylation of methyl 1,2,4-triazole-3-carboxylate (B8385096) is a method for introducing alkyl groups. mdpi.com

Hydroxymethyl groups can be introduced via reactions with formaldehyde or its surrogates. google.combeilstein-journals.org The reaction of 4-methyl-imidazole with formaldehyde to produce 4-methyl-5-hydroxymethyl-imidazole is a well-known process where reaction conditions such as pH and temperature are controlled to improve yields. google.com Similar strategies can be envisioned for the hydroxymethylation of isoxazole precursors or derivatives.

Regioselective Functionalization of the Oxazole Ring

The functionalization of the oxazole ring at specific positions is crucial for the synthesis of complex molecules. The electronic nature of the oxazole ring dictates its reactivity, with the C2 position being the most acidic and thus most susceptible to deprotonation and subsequent functionalization. However, by carefully selecting catalysts, ligands, and reaction conditions, it is possible to achieve high regioselectivity at the C2, C4, and C5 positions.

The C-2 position of the oxazole ring is the most acidic, making it a primary target for functionalization through direct arylation. Both palladium and copper-based catalytic systems have been effectively employed for this transformation.

Palladium-catalyzed direct C-2 arylation is a highly efficient method. Studies have shown that the choice of solvent and ligand plays a critical role in directing the regioselectivity. For instance, C-2 arylation is preferentially achieved in nonpolar solvents like toluene. organic-chemistry.org The use of specific phosphine (B1218219) ligands in combination with palladium catalysts can achieve high selectivity for the C-2 position over the C-5 position. organic-chemistry.orgnih.gov Phosphine-free palladium catalyst systems, such as those using Pd(acac)₂ with a cesium carbonate base, have also been shown to selectively yield C2-arylated oxazoles. researchgate.net Efficient room-temperature palladium-catalyzed direct 2-arylation of benzoxazoles with various aryl and heteroaryl bromides has been achieved using a Pd(OAc)₂/NiXantphos-based catalyst, demonstrating good to excellent yields (75–99%). nih.gov

Copper-catalyzed reactions offer a more economical alternative to palladium. Copper(I) iodide (CuI) is commonly used, often in combination with a base like lithium tert-butoxide, to facilitate the arylation of the oxazole C-H bond with aryl iodides. acs.org This method is effective for monoarylating oxazole with good yields. acs.org Mechanistic proposals suggest that the reaction can proceed through the formation of an oxazol-2-ylcuprate intermediate. nih.gov Efficient copper-catalyzed direct 2-arylation of benzoxazoles has also been reported using a CuI/PPh₃-based catalyst with aryl bromides. nih.gov

Catalyst SystemArylating AgentBaseSolventSelectivityYield (%)Reference
Pd(OAc)₂ / Phosphine 3Aryl Bromides/ChloridesKO-t-BuToluene>100:1 (C2:C5)71-96 organic-chemistry.org
Pd(acac)₂Aryl BromidesCs₂CO₃DioxaneC2-selectiveModerate-High researchgate.net
Pd(OAc)₂ / NiXantphosAryl BromidesKN(SiMe₃)₂THFC2-selective75-99 nih.gov
CuIAryl IodidesLiO-t-BuDMFC2-selective59 acs.org
CuI / PPh₃Aryl BromidesK₂CO₃DMFC2-selectiveGood-Excellent nih.gov

Introducing a carboxylic acid group at the C-4 position of the oxazole ring is a key step in synthesizing the target compounds. Several synthetic routes have been developed to achieve this functionalization.

One notable method involves the controlled, iron(II)-catalyzed isomerization of substituted isoxazoles. Specifically, 4-formyl-5-methoxyisoxazoles can be rearranged to form methyl oxazole-4-carboxylates. acs.orgnih.gov This domino reaction proceeds in dioxane at 105 °C in the presence of an iron(II) catalyst. acs.orgresearchgate.netacs.org The mechanism is believed to involve the formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate, which then isomerizes to the oxazole product. nih.govresearchgate.netacs.org

Another direct approach involves the synthesis of 4,5-disubstituted oxazoles from carboxylic acids. acs.org This method employs a stable triflylpyridinium reagent to activate the carboxylic acid in situ. The activated acylpyridinium salt is then trapped by isocyanoacetates to form the oxazole ring, with the ester group at the C-4 position, which can be subsequently hydrolyzed to the carboxylic acid. acs.org This transformation has a broad substrate scope and tolerates various functional groups. acs.org One-pot methods have also been developed where a carboxylic acid, an amino acid, and a dehydrative condensing agent are used to form a 5-(triazinyloxy)oxazole intermediate, which can be further functionalized. beilstein-journals.org

While the C-2 position is generally more reactive, conditions have been developed to achieve highly regioselective arylation at the C-5 position. The control between C-2 and C-5 arylation is a significant challenge that can be overcome by tuning the reaction parameters.

Palladium-catalyzed direct C-5 arylation is strongly influenced by the choice of solvent and ligands. In contrast to C-2 arylation, C-5 arylation is favored in polar aprotic solvents like N,N-dimethylacetamide (DMA). organic-chemistry.orgnih.gov The use of specific phosphine ligands is crucial for achieving high selectivity. organic-chemistry.orgnih.gov For instance, complementary methods have been developed where C-5 arylation is preferred in polar solvents with certain phosphines, while C-2 arylation is favored in nonpolar solvents with a different phosphine ligand, achieving selectivity ratios greater than 100:1. organic-chemistry.org Phosphine-free palladium systems, such as Pd(OAc)₂ with potassium acetate (B1210297) (KOAc) as the base, have also been used for regioselective C-5 arylations. researchgate.net

The mechanism for C-5 arylation is proposed to proceed via a concerted metalation-deprotonation (CMD) pathway, which is favored under conditions different from those that promote direct deprotonation at the C-2 position. organic-chemistry.org

Catalyst SystemBaseSolventKey Factor for C-5 SelectivitySelectivityReference
Pd(OAc)₂ / Phosphine 5 or 6K₂CO₃DMAPolar Solvent / Specific Phosphine>100:1 (C5:C2) organic-chemistry.org
Pd(OAc)₂KOAcDMAPhosphine-free / Weak BaseC5-selective researchgate.net
Pd(OAc)₂ / Benzoic AcidK₂CO₃AnisoleBenzoic Acid Additive / Green SolventC5-selective researchgate.net

Green Chemistry and Sustainable Synthetic Pathways for Oxazole-4-carboxylic Acids

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles to reduce environmental impact. This involves the use of sustainable solvents, reusable catalysts, and energy-efficient processes.

The use of environmentally benign solvents is a key aspect of green synthesis. Anisole, which has good environmental, health, and safety (EHS) parameters, has been successfully used as a solvent for the selective C-5 arylation of oxazoles. researchgate.net Water has also been employed as a solvent for the synthesis of oxazoles from carboxylic acids, benzoin, and ammonium (B1175870) acetate, offering the advantage of easy product separation by simple filtration. jsynthchem.com Aqueous-ethanol mixtures are another green alternative to hazardous organic solvents. kthmcollege.ac.in

Catalyst recyclability is crucial for sustainable synthesis. Magnetically recoverable nanoparticles, such as copper ferrite (CuFe₂O₄), have been used as heterogeneous catalysts for oxazole synthesis. jsynthchem.com These catalysts can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles without significant loss of activity. jsynthchem.com Ionic liquids have also been utilized as reusable reaction media for oxazole synthesis, with some being reusable for up to six times without a drop in product yield. ijpsonline.comijpsonline.com

One-pot reactions and multicomponent reactions (MCRs) represent an efficient and sustainable strategy, as they reduce the number of synthetic steps, minimize waste, and save time and energy. jsynthchem.com Solvent-free, one-pot methods for preparing oxazoles from carboxylic acids, benzoin, and ammonium acetate have been developed. nsmsi.ir Additionally, one-pot strategies that combine oxazole synthesis and subsequent functionalization, such as Suzuki-Miyaura coupling, streamline the process of creating complex trisubstituted oxazoles. ijpsonline.com Ultrasound-assisted synthesis is another green approach that can accelerate reaction rates, improve yields, and reduce energy consumption, often allowing for the use of green solvents like water or ethanol. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 3 Hydroxy 5 Methyl 1,2 Oxazole 4 Carboxylic Acid

Ring Reactivity of the 1,2-Oxazole Core

The inherent electronic nature of the 1,2-oxazole ring in 3-hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid governs its reactivity. The presence of two heteroatoms, nitrogen and oxygen, in a 1,2-relationship creates distinct electronic environments within the five-membered ring, influencing its susceptibility to various chemical reactions.

Electrophilic Substitution Reactions at the 2-position

While the oxazole (B20620) ring is generally considered electron-deficient and thus less reactive towards electrophilic substitution compared to other aromatic systems, reactions can be induced under specific conditions. The nitrogen atom at the 2-position, being the most electron-rich site, is the most likely target for electrophiles. However, the presence of the hydroxyl group at the 3-position and the carboxylic acid at the 4-position significantly influences the electron density distribution and steric accessibility, making electrophilic attack at this position challenging.

Nucleophilic Attack and Substitution Patterns on the Oxazole Ring

The electron-deficient character of the 1,2-oxazole ring makes it susceptible to nucleophilic attack. The plausible mechanisms for the formation of 1,2-oxazoles from β-enamino ketoester precursors and hydroxylamine (B1172632) suggest that nucleophilic attack is a key step. nih.gov One proposed pathway involves the initial attack of hydroxylamine on the enaminone, leading to an intermediate that cyclizes and subsequently dehydrates to form the 1,2-oxazole ring. nih.gov Another route suggests the nucleophilic attack of hydroxylamine at the carbonyl carbon of the enone moiety. nih.gov The specific substitution pattern on the resulting oxazole ring is determined by the regioselectivity of this initial nucleophilic attack and the subsequent cyclization.

Ring-Opening and Rearrangement Pathways (e.g., Isoxazole-Azirine-Oxazole Isomerization)

The 1,2-oxazole ring can undergo ring-opening and rearrangement reactions under thermal, photochemical, or catalytic conditions. A notable pathway is the isoxazole-azirine-oxazole isomerization. nih.govresearchgate.net This process often involves the cleavage of the weak N-O bond in the isoxazole (B147169) ring, leading to the formation of a transient 2-acyl-2H-azirine intermediate. nih.govresearchgate.net These highly strained azirines can then isomerize to form either isoxazoles or oxazoles, depending on the reaction conditions and the nature of the substituents. nih.govresearchgate.net For instance, catalytic conditions may favor the reformation of an isoxazole, while non-catalytic thermolysis can lead to the formation of an oxazole. nih.govresearchgate.net The mechanism and the final product distribution are influenced by factors such as the catalyst used (e.g., Fe(II)), temperature, and the substituents on the starting isoxazole core. nih.govresearchgate.net

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of this compound is a versatile functional group that readily undergoes transformations typical of carboxylic acids.

Esterification Reactions and Their Kinetics

Decarboxylation Pathways and Conditions

The decarboxylation of isoxazole-4-carboxylic acids, particularly those with a hydroxyl group at position 3, is a significant reaction pathway. The stability of the carbanion intermediate formed upon loss of carbon dioxide is a key factor governing the reaction's facility. For heteroaromatic carboxylic acids, decarboxylation can often be achieved under thermal conditions or with catalysis.

Research on the decarboxylation of the closely related 3,5-dimethylisoxazole-4-carboxylic acid provides insight into the conditions required. researchgate.net Thermal analysis has been used to study this type of reaction, indicating that elevated temperatures are typically necessary. researchgate.net General methods for the decarboxylation of heteroaromatic carboxylic acids often involve heating the compound in a high-boiling point solvent, sometimes with a catalyst. A silver carbonate (Ag₂CO₃) and acetic acid system in dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective for various heteroaromatic carboxylic acids. organic-chemistry.org The mechanism is believed to involve the formation of a silver carboxylate, which facilitates the cleavage of the C-C bond and expulsion of CO₂.

Table 1: General Conditions for Heteroaromatic Decarboxylation
Catalyst SystemSolventTemperatureNotes
Ag₂CO₃ / Acetic AcidDMSOHighEffective for a range of heteroaromatic acids. organic-chemistry.org
None (Thermal)High-boiling solvent (e.g., quinoline)HighRelies on thermal energy to overcome the activation barrier.

Hydrolysis Reactions of Ester Derivatives

Ester derivatives of this compound, such as ethyl 5-methylisoxazole-4-carboxylate, can be hydrolyzed to the parent carboxylic acid under both acidic and basic conditions. wikipedia.org This reaction is fundamental for removing ester-protecting groups used during synthesis.

Under basic conditions, the reaction, known as saponification, is effectively irreversible. wikipedia.org The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxide leaving group. In the final step, a rapid acid-base reaction occurs where the newly formed carboxylic acid protonates the alkoxide, and the hydroxide deprotonates the carboxylic acid, driving the reaction to completion by forming the highly stable carboxylate salt. chemistrysteps.com

Acid-catalyzed hydrolysis, in contrast, is a reversible equilibrium process. wikipedia.org To drive the reaction toward the formation of the carboxylic acid, a large excess of water is typically used. chemistrysteps.com

Acid-Catalyzed Reactions

The primary acid-catalyzed reaction for derivatives of this compound is the hydrolysis of its esters. This process is the mechanistic reverse of Fischer esterification. wikipedia.orgyoutube.com The reaction is typically performed by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. chemguide.co.uk

A specific process for the hydrolysis of ethyl-5-methylisoxazole-4-carboxylate utilizes 60% aqueous sulfuric acid. google.com This method was found to be higher yielding and significantly faster (3.5 hours) compared to a mixture of acetic acid and HCl (9 hours). google.com The reaction proceeds by protonation of the carbonyl oxygen by a hydronium ion, which activates the carbonyl group toward nucleophilic attack by water. chemguide.co.ukyoutube.com A tetrahedral intermediate is formed, and after a series of proton transfers, an alcohol molecule is eliminated as the leaving group. youtube.comyoutube.com A final deprotonation of the carbonyl oxygen by a water molecule regenerates the acid catalyst and yields the final carboxylic acid product. youtube.com

Table 2: Comparison of Acid Hydrolysis Conditions for Ethyl 5-methylisoxazole-4-carboxylate
ReagentReaction TimeTemperatureYieldReference
60% aq. H₂SO₄3.5 hours80-88 °CHigh google.com
Acetic Acid:HCl (2:1)9 hoursRefluxLower google.com

Reactivity of the Methyl Substituent

It is important to clarify that the specified compound, 3-hydroxy-5-methyl -1,2-oxazole-4-carboxylic acid, possesses a methyl group at the C5 position, not a hydroxymethyl group. The reactivity of this methyl group is analogous to that of alkyl side chains on other aromatic and heteroaromatic rings, often referred to as "benzylic-type" reactivity. libretexts.orglibretexts.org

Selective Oxidation Reactions (e.g., to Carboxylic Acid)

While specific studies on the oxidation of the 5-methyl group of this particular isoxazole are not widely reported, its reactivity can be predicted from well-established principles. Alkyl groups attached to aromatic rings can be oxidized to a carboxylic acid group using strong oxidizing agents, provided the carbon attached to the ring (the "benzylic" carbon) bears at least one hydrogen atom. libretexts.orgcsbsju.edu

Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃/H₂SO₄). libretexts.orgcsbsju.edu The reaction typically requires heat. In this process, the entire alkyl side chain is cleaved, and the benzylic carbon is oxidized to form a carboxyl group. libretexts.org Applying this principle, treatment of this compound with a strong oxidant would be expected to convert the 5-methyl group into a second carboxylic acid function, yielding 3-hydroxy-1,2-oxazole-4,5-dicarboxylic acid.

Derivatization to Esters and Ethers

Derivatization of the C5-methyl group to esters and ethers would first require its functionalization, typically through halogenation. The methyl group, being in a "benzylic-like" position, is susceptible to free radical halogenation. libretexts.org Reagents such as N-bromosuccinimide (NBS), often with a radical initiator like light or benzoyl peroxide, are standard for selectively brominating the carbon adjacent to an aromatic system. libretexts.org This would convert the 5-methyl group to a 5-(bromomethyl) group.

Once the bromomethyl derivative is formed, it behaves as a reactive alkyl halide. It can readily undergo nucleophilic substitution reactions.

Ester Formation: Reaction with a carboxylate salt (e.g., sodium acetate) would yield an ester.

Ether Formation: Reaction with an alkoxide (e.g., sodium ethoxide) would produce an ether.

Reactivity of the Hydroxy Group at Position 3

The 3-hydroxy group on the isoxazole ring is enolic in character and exhibits reactivity at both the oxygen and the ring nitrogen atom (position 2), a phenomenon known as ambident nucleophilicity. researchgate.net Its reactivity is largely governed by its acidity and the tautomeric equilibrium between the 3-hydroxyisoxazole form (enol) and the isoxazol-3(2H)-one form (keto). For 3-hydroxyisoxazole, theoretical and experimental data suggest the hydroxy (enol) form is the dominant tautomer.

Upon deprotonation with a base, an ambident anion is formed with negative charge density on both the exocyclic oxygen and the ring nitrogen. The site of subsequent reaction with an electrophile (e.g., an alkyl halide) depends on several factors, including the nature of the electrophile, the counterion, and the solvent. This is known as the N-alkylation vs. O-alkylation problem. nih.govresearchgate.net

O-Alkylation: Reactions with "hard" electrophiles, such as dimethyl sulfate (B86663) or methyl triflate, tend to favor reaction at the more electronegative oxygen atom, yielding 3-alkoxyisoxazole derivatives. researchgate.net

N-Alkylation: Reactions with "softer" electrophiles, like methyl iodide, often favor reaction at the more nucleophilic nitrogen atom, resulting in the formation of 2-alkyl-isoxazol-3-one products. researchgate.net

The generation of a dianion by using two equivalents of a very strong base (e.g., n-butyllithium) can deprotonate both the 3-hydroxy group and the C4-carboxylic acid. This creates a highly reactive intermediate that can be used in various carbon-carbon bond-forming reactions. acs.org

Tautomerism Studies

The phenomenon of tautomerism, specifically the keto-enol equilibrium, is a central aspect of the chemistry of this compound and related 5-hydroxyoxazole-4-carboxylic acid derivatives.

Research into 5-hydroxyoxazole-4-carboxylic acid derivatives has revealed that these compounds exist as a mixture of tautomers: the enol form (5-hydroxyoxazole) and the keto form (oxazolone). The equilibrium between these two forms is influenced by various factors, including the substituents on the oxazole ring. It has been established that azlactones, a related class of compounds, predominantly exist in their keto form. The tautomerization to the aromatic 5-hydroxyoxazole isomer is often promoted by the presence of a base. nih.gov

Substituents at the C2 and C4 positions of the ring can stabilize the enol tautomer. nih.gov For simple carbonyl compounds, the keto tautomer is generally more stable and thus favored at equilibrium. libretexts.org However, in the case of 1,3-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond and by conjugation, sometimes becoming the predominant form. libretexts.org

In the context of this compound, the 3-hydroxy group is equivalent to the 5-hydroxy group in the tautomeric oxazolone (B7731731) form, and its chemistry is analogous to that of the 5-hydroxyoxazole derivatives. The equilibrium for this specific compound would be between the this compound (enol form) and its corresponding 3-keto tautomer (an oxazolone derivative).

Table 1: Tautomeric Forms of this compound

Tautomeric FormStructureKey Features
Enol FormThis compoundAromatic oxazole ring, hydroxyl group at C3.
Keto Form5-methyl-3-oxo-2,3-dihydro-1,2-oxazole-4-carboxylic acidNon-aromatic oxazolone ring, carbonyl group at C3.

Influence on Ring Stability and Reactivity

The presence of both a hydroxyl and a carboxyl group on the oxazole ring has a profound impact on its stability and reactivity, particularly rendering it susceptible to hydrolysis and decarboxylation.

Studies on 5-hydroxyoxazole-4-carboxylic acid derivatives have demonstrated that these compounds are inherently unstable. nih.govnih.gov They readily undergo hydrolytic ring-opening and subsequent decarboxylation. nih.govnih.gov This instability is a key feature of their chemical reactivity. The 4-aryl- and 4-styryl oxazolone products, which are related to the keto tautomer, have been reported to be sensitive to moisture, easily undergoing hydrolysis and decarboxylation. nih.gov

In the case of this compound, the same principles of instability are expected to apply. The presence of the carboxylic acid group at the C4 position facilitates decarboxylation, particularly in the keto tautomer form. The proposed mechanism involves the equilibration of the 5-hydroxyoxazole-4-carboxylic acid intermediate to its keto form, which then undergoes β-decarboxylation. nih.gov

This inherent instability suggests that this compound is a reactive molecule with a limited shelf-life, especially in the presence of moisture.

Table 2: Decomposition Pathways of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives

ReactionDescriptionProduct Type
HydrolysisCleavage of the oxazole ring by the addition of water.Ring-opened products
DecarboxylationLoss of carbon dioxide from the carboxylic acid group.Decarboxylated oxazole derivatives

Theoretical and Computational Studies of 3 Hydroxy 5 Methyl 1,2 Oxazole 4 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for studying the structure and reactivity of organic molecules. DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-311++G(d,p), offer a balance of computational cost and accuracy for predicting molecular properties. orientjchem.orgbohrium.comnih.gov

Electronic Structure and Molecular Geometry of the Oxazole (B20620) Ring System

The 1,2-oxazole (isoxazole) ring is an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Quantum chemical calculations are employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.govasianpubs.org For 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid, DFT calculations would predict a largely planar isoxazole (B147169) ring structure. The optimized geometry provides the foundational data for understanding the molecule's electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net The MEP map is particularly useful as it highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Isoxazole Ring System This table is illustrative of typical data obtained from DFT calculations for related heterocyclic systems.

ParameterTypical Calculated Value (Å or °)Method/Basis Set
N–O Bond Length~1.42B3LYP/6-311G(d,p)
C=N Bond Length~1.31B3LYP/6-311G(d,p)
C–C Bond Length (ring)~1.40B3LYP/6-311G(d,p)
O–C–C Bond Angle~108B3LYP/6-311G(d,p)
C–N–O Bond Angle~110B3LYP/6-311G(d,p)

Energetics of Tautomeric Forms and Conformational Analysis of Substituents

The presence of a hydroxyl group at the C3 position introduces the possibility of prototropic tautomerism. 3-Hydroxyisoxazoles can exist in equilibrium with their keto tautomers (isoxazolones). researchgate.netresearchgate.net DFT calculations are essential for determining the relative stabilities of these tautomeric forms. By calculating the total electronic energy of each optimized tautomer, the thermodynamically preferred form in the gas phase can be identified. nih.gov The energy difference between tautomers is often in the range of 4-10 kcal/mol. nih.gov

Furthermore, the carboxylic acid substituent at the C4 position has conformational flexibility due to rotation around the C4–C(arboxyl) single bond. This leads to different spatial arrangements, typically a syn and an anti conformation, defined by the O=C–O–H dihedral angle. ic.ac.uknih.gov Quantum chemical calculations can map the potential energy surface for this rotation, identifying the energy minima corresponding to stable conformers and the rotational energy barriers between them. nih.govindexcopernicus.com The relative energies of these conformers are often small, suggesting that multiple conformations may be present at room temperature. indexcopernicus.com

Solvent effects, which can significantly influence tautomeric and conformational equilibria, are often modeled using implicit solvent models like the Polarizable Continuum Model (PCM). researchgate.netjlu.edu.cn These models show that polar solvents can stabilize more polar tautomers or conformers. jlu.edu.cnscispace.com

Table 2: Illustrative Energetic Analysis of Tautomers and Conformers This table demonstrates the type of data generated from DFT calculations to assess stability.

SpeciesPhaseRelative Energy (kcal/mol)Note
3-Hydroxy TautomerGas0.00Reference energy
3-Keto TautomerGas+5.2Hypothetically less stable
3-Hydroxy TautomerWater (PCM)0.00Reference energy in solvent
3-Keto TautomerWater (PCM)+3.8Stability difference reduced in polar solvent
Syn-Carboxylic ConformerGas0.00Generally the more stable conformer
Anti-Carboxylic ConformerGas+4.5Higher in energy

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. acs.org The synthesis of isoxazole rings often proceeds via 1,3-dipolar cycloaddition reactions involving nitrile oxides. researchgate.netmdpi.comnanobioletters.com DFT calculations can model the entire reaction pathway for the formation of this compound. This involves identifying the reactants, products, and any intermediates.

A key aspect of this analysis is the location of transition states (TS), which represent the highest energy point along the reaction coordinate. nih.gov Algorithms like the Synchronous Transit-Guided Quasi-Newton (QST3) method are used to find these structures. nih.gov By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. scispace.com This information helps to explain reaction kinetics and regioselectivity, providing a detailed molecular-level understanding that can be difficult to obtain experimentally. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical methods can accurately predict various spectroscopic parameters. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. conicet.gov.ar

Calculated chemical shifts are typically referenced against a standard compound (like tetramethylsilane, TMS) and often scaled with an empirical factor to improve agreement with experimental data. conicet.gov.ar A strong correlation between the calculated and observed spectra provides high confidence in the assigned structure of a synthesized molecule. Discrepancies, on the other hand, may suggest an incorrect structural assignment or the presence of an unexpected tautomer.

Prediction of Acid Dissociation Constants (pKa) and Related Acidity Contributions

The acid dissociation constant (pKa) is a fundamental property that governs a molecule's charge state at a given pH, which in turn affects its solubility, reactivity, and biological interactions. routledge.comnih.gov Computational methods can provide reliable pKa predictions prior to synthesis. optibrium.com

The most common first-principles approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. mdpi.com This is typically done using a thermodynamic cycle that separates the process into gas-phase deprotonation energy and the solvation free energies of the proton, the acid, and its conjugate base. reddit.com The gas-phase energies are calculated with high accuracy using DFT, while solvent effects are incorporated using implicit solvation models. mdpi.comreddit.com

For this compound, there are two primary acidic protons: one on the carboxylic acid group and one on the 3-hydroxy group. Computational analysis can predict the pKa for the deprotonation at each site, thereby identifying the most acidic proton and predicting the structure of the predominant anion in solution.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govacs.org MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the underlying potential energy surface.

For this compound, MD simulations can be used to explore several key aspects:

Conformational Dynamics: MD can simulate the rotation of the carboxylic acid and methyl groups, revealing the flexibility of the molecule and the timescales of interconversion between different conformations. mdpi.com

Solvent Interactions: By explicitly including solvent molecules (e.g., water) in the simulation box, MD provides a detailed picture of the solute-solvent interactions. bohrium.com This includes the formation, breaking, and lifetime of hydrogen bonds between the molecule's functional groups (–COOH, –OH, and ring heteroatoms) and the surrounding water molecules.

Tautomerism and Proton Transfer: Advanced MD techniques can be used to study the effect of the explicit solvent environment on tautomeric equilibrium and to model the proton transfer events that underlie acid dissociation. researchgate.net The stability of ligand-protein complexes can also be confirmed through MD simulations. bohrium.com

These simulations bridge the gap between static quantum mechanical models and the dynamic reality of molecules in a condensed-phase environment, offering a more complete understanding of the molecule's behavior. nih.gov

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking, Van der Waals Forces)

Hydrogen Bonding

The molecular structure of this compound possesses multiple sites capable of engaging in hydrogen bonding, suggesting these interactions are dominant in its crystal structure.

Donors: The molecule has two acidic protons with strong hydrogen bond donating potential: the hydroxyl proton of the carboxylic acid group (-COOH) and the proton of the hydroxyl group at the C3 position (-OH).

Acceptors: Several lone-pair-bearing atoms act as hydrogen bond acceptors. These include the carbonyl oxygen of the carboxylic acid, the hydroxyl oxygen, the nitrogen atom of the oxazole ring, and the oxygen atom within the oxazole ring.

Given these features, several strong intermolecular hydrogen bonding motifs are anticipated:

Carboxylic Acid Dimers: A common and highly stable motif for carboxylic acids is the formation of cyclic dimers through a pair of O—H···O hydrogen bonds between the carboxyl groups of two adjacent molecules.

Chain Formation: Studies on the related compound, 5-methylisoxazole-4-carboxylic acid, reveal strong intermolecular O—H···N hydrogen bonds that link molecules into one-dimensional chains. nih.govresearchgate.net It is highly probable that the carboxylic acid proton of the title compound could similarly interact with the basic nitrogen atom of the oxazole ring on a neighboring molecule.

Cross-Linking: The additional 3-hydroxy group provides further possibilities for creating a more complex, three-dimensional hydrogen-bonded network, linking the primary dimers or chains together.

Weak C—H···O hydrogen bonds, involving the methyl group protons and oxygen acceptors, are also expected to contribute to the stability of the crystal packing. nih.gov

π-π Stacking

The 1,2-oxazole ring is an aromatic heterocyclic system, making it capable of participating in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-clouds of adjacent rings. In the crystal structure of the isomeric compound 5-methyl-1,2-oxazole-3-carboxylic acid, molecules are reported to stack via π–π interactions with a centroid–centroid distance of 3.234 Å. nih.gov A similar arrangement is plausible for this compound, where these stacking forces would contribute to the cohesion of the crystal lattice, likely in an offset or slipped-parallel orientation to minimize steric hindrance from the substituents.

Van der Waals Forces

The following table summarizes the predicted intermolecular interactions for this compound based on theoretical analysis.

Interaction TypeGroups InvolvedExpected Strength & Nature
Hydrogen Bonding (O—H···O)Carboxylic Acid ↔ Carboxylic AcidStrong, directional; likely forms cyclic dimers.
Hydrogen Bonding (O—H···N)Carboxylic Acid/Hydroxyl Group ↔ Oxazole NitrogenStrong, directional; likely forms chains or sheets.
Hydrogen Bonding (O—H···O)Hydroxyl Group ↔ Carbonyl/Hydroxyl OxygenStrong, directional; contributes to 3D network.
Hydrogen Bonding (C—H···O)Methyl Group ↔ Oxygen AtomsWeak, directional; secondary stabilization.
π-π StackingOxazole Ring ↔ Oxazole RingModerate, directional; contributes to stacking of molecules.
Van der Waals ForcesAll atoms (especially H···H, C···H contacts)Weak, non-directional; significant cumulative contribution to crystal packing.

Derivatives and Analogues of 3 Hydroxy 5 Methyl 1,2 Oxazole 4 Carboxylic Acid

Synthetic Approaches to Diversely Substituted Oxazole-4-carboxylic Acid Derivatives

The chemical versatility of 3-hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid allows for modifications at several key positions, leading to a vast array of derivatives. These synthetic strategies are crucial for developing new compounds with tailored properties.

Modification at the Carboxylic Acid Moiety (e.g., Esters, Amides, Hydrazides)

The carboxylic acid group at the C4 position is a prime site for derivatization, readily converted into esters, amides, and hydrazides, which can significantly alter the compound's polarity, solubility, and biological interactions.

Esters: Esterification of isoxazole-4-carboxylic acids is a common transformation. For instance, methyl 3-hydroxy-5-isoxazolecarboxylate can be synthesized from its corresponding carboxylic acid. chemsynthesis.com General methods for esterification, such as reaction with an alcohol in the presence of an acid catalyst or using a coupling agent, are applicable. The hydrolysis of these esters, for example, using sodium hydroxide (B78521) in a mixture of tetrahydrofuran, methanol, and water, can regenerate the carboxylic acid. chemicalbook.com

Amides: Amide derivatives are frequently synthesized to explore structure-activity relationships. The synthesis of 5-methylisoxazole-3-carboxamide (B1215236) derivatives has been achieved by reacting 5-methylisoxazole-3-carbonyl chloride with various amines. researchgate.net Similarly, isoxazole-carboxamide derivatives can be prepared by coupling the carboxylic acid with an aniline (B41778) derivative using activating agents like N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govrsc.org

Hydrazides: Carbohydrazides are valuable intermediates for the synthesis of various heterocyclic compounds and can be prepared from the corresponding esters. mdpi.com For example, 1,5-diaryl-1H-imidazole-4-carbohydrazides have been synthesized by reacting the corresponding ethyl esters with hydrazine (B178648) monohydrate in refluxing ethanol (B145695). nih.gov This method can be applied to the synthesis of 3-hydroxy-5-methyl-1,2-oxazole-4-carbohydrazide from its ethyl ester.

Table 1: Examples of Modifications at the Carboxylic Acid Moiety
Derivative TypeGeneral Synthetic MethodKey Reagents
EstersEsterification of the carboxylic acid.Alcohol, Acid catalyst (e.g., H₂SO₄)
AmidesCoupling of the carboxylic acid with an amine.EDC, DMAP, Aniline derivatives
HydrazidesReaction of the corresponding ester with hydrazine hydrate.Hydrazine monohydrate, Ethanol

Modification at the Hydroxymethyl Group (e.g., Oxidation, Etherification)

While the primary focus is on this compound, the introduction of a hydroxymethyl group, typically at the C5 position by reduction of a corresponding ester or aldehyde, opens up further avenues for derivatization.

Oxidation: Primary alcohols, such as a hydroxymethyl group on the isoxazole (B147169) ring, can be oxidized to aldehydes or carboxylic acids using a variety of reagents. youtube.com Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can selectively oxidize a primary alcohol to an aldehyde. youtube.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the primary alcohol directly to a carboxylic acid. youtube.comchemguide.co.uk The choice of oxidant and reaction conditions is crucial to control the extent of oxidation.

Etherification: The hydroxymethyl group can also be converted to an ether. Standard etherification methods, such as the Williamson ether synthesis involving deprotonation of the alcohol with a base followed by reaction with an alkyl halide, can be employed. rsc.org This modification can introduce a variety of alkyl or aryl groups, influencing the lipophilicity and steric properties of the molecule.

Modification of the Methyl Group at Position 5

The methyl group at the C5 position of the isoxazole ring, while generally less reactive than the carboxylic acid, can undergo certain chemical transformations to introduce further diversity.

Halogenation: Halogenation of the methyl group can be achieved using radical halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide. This introduces a reactive handle that can be further elaborated through nucleophilic substitution reactions.

Condensation Reactions: The methyl group can also participate in condensation reactions with aldehydes or ketones under basic conditions. For example, 3-methyl-4,5-dihydroisoxazol-5-one has been shown to undergo condensation reactions with aromatic aldehydes. researchgate.net This type of reactivity allows for the extension of the carbon chain at the C5 position.

Introduction of Varied Substitution Patterns on the Oxazole (B20620) Ring (e.g., Aryl, Alkyl, Heteroaryl, Halogenation)

A wide variety of substituents can be introduced onto the isoxazole ring through different synthetic strategies, primarily by selecting appropriately substituted starting materials for the ring formation reaction.

Aryl, Alkyl, and Heteroaryl Substituents: The most common method for synthesizing substituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. By varying the substituents on both the nitrile oxide and the alkyne, a diverse range of 3,5-disubstituted isoxazoles can be prepared. nih.gov Another versatile method involves the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). nih.gov These methods allow for the introduction of various aryl, alkyl, and heteroaryl groups at positions 3 and 5 of the isoxazole ring.

Halogenation: Direct halogenation of the isoxazole ring is also possible. For example, 4-haloisoxazoles can be synthesized, providing a key intermediate for further functionalization through cross-coupling reactions like the Suzuki-Miyaura coupling.

Structure-Reactivity Relationship Studies of Derivatives

The systematic modification of the this compound scaffold and the subsequent evaluation of the derivatives' properties provide valuable insights into structure-reactivity relationships. These studies are crucial for understanding how different functional groups influence the chemical and biological behavior of the molecule.

For instance, in a series of substituted oxazole isoxazole carboxamides, the nature and position of substituents on the aromatic rings were found to significantly impact their activity as herbicide safeners. nih.gov Similarly, studies on trisubstituted isoxazoles as allosteric ligands have shown that small changes in the substitution pattern can modulate their biological activity and selectivity. dundee.ac.uk

Table 2: Illustrative Structure-Activity Relationship Data for Isoxazole Derivatives
Compound SeriesModificationObserved Effect on Activity/PropertyReference
Oxazole Isoxazole CarboxamidesSubstitution on the phenyl ringInfluenced herbicide safener activity nih.gov
Trisubstituted IsoxazolesModification at C4 and C5 positionsModulated allosteric ligand binding and selectivity dundee.ac.uk
5-Methylisoxazole-3-carboxamidesVaried amine substituentsImpacted antitubercular activity researchgate.net

Development of Oxazole-Based Scaffolds for Chemical Libraries and Combinatorial Chemistry

The isoxazole ring is an attractive scaffold for the construction of chemical libraries due to its synthetic accessibility and the ease with which diverse substituents can be introduced. researchgate.net Combinatorial chemistry approaches have been successfully employed to generate libraries of isoxazole-based compounds for high-throughput screening.

For example, 3-substituted phenyl-5-isoxazole carboxaldehydes have been utilized as key intermediates for the generation of isoxazole-based combinatorial libraries on solid-phase supports. nih.gov This approach allows for the rapid synthesis of a large number of compounds with varied functionalities for biological evaluation. The development of robust synthetic methods for the generation of diverse isoxazole derivatives is a continuous effort to expand the accessible chemical space for drug discovery. nih.gov

Chiral Resolution and Enantioselective Synthesis of Derivatives (if applicable)

The stereochemistry of molecules plays a pivotal role in their biological activity. For derivatives of this compound that are chiral, the separation of enantiomers (chiral resolution) or their direct synthesis in an enantiomerically pure form (enantioselective synthesis) is of significant interest.

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. A common strategy involves the use of a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by methods such as crystallization or chromatography. The separated diastereomers are then converted back to the individual enantiomers. For carboxylic acids, chiral amines are often employed as resolving agents.

Enantioselective synthesis, also known as asymmetric synthesis, aims to selectively produce one enantiomer of a chiral product. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

While the principles of chiral resolution and enantioselective synthesis are well-established for various classes of compounds, including carboxylic acids, specific applications to derivatives of this compound are not extensively documented in publicly available research. However, related studies on other oxazole and isoxazole derivatives provide insights into potential methodologies.

For instance, the enantioselective synthesis of 2,5-disubstituted oxazole derivatives has been achieved with high enantiomeric excess using catalytic asymmetric hetero-ene reactions nih.gov. This suggests that catalytic approaches could be viable for producing chiral derivatives of the target compound.

Furthermore, the synthesis of chiral amides and peptides often employs racemization-free coupling reagents to maintain the stereochemical integrity of the starting materials rsc.org. Such reagents could be applicable in the synthesis of chiral amide derivatives of this compound. The separation of chiral amines and amino acid esters has been successfully demonstrated using chiral stationary phases in high-performance liquid chromatography (HPLC) researchgate.netgoogle.com. This technique could potentially be adapted for the analytical or preparative separation of chiral derivatives.

The use of chiral auxiliaries is another powerful tool for asymmetric synthesis. A chiral auxiliary can be temporarily incorporated into a substrate to direct a stereoselective transformation, after which it is removed to yield the enantiomerically enriched product. This approach has been widely used for the synthesis of various chiral carboxylic acids .

Although direct evidence is lacking for the specific case of this compound derivatives, the existing knowledge in asymmetric synthesis and chiral separation provides a strong foundation for developing methods to obtain these compounds in enantiomerically pure forms. Future research in this area would be valuable for exploring the stereoselective properties and potential applications of these chiral molecules.

Applications of 3 Hydroxy 5 Methyl 1,2 Oxazole 4 Carboxylic Acid and Its Derivatives in Chemical Research

Role as Building Blocks in Organic Synthesis

The functionalized isoxazole (B147169) ring is a privileged structure in medicinal and organic chemistry. nih.gov The presence of both a hydroxyl and a carboxylic acid group in 3-hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid provides two reactive centers, rendering it a highly adaptable precursor for constructing more elaborate molecular architectures.

The isoxazole-4-carboxylic acid framework is a key intermediate in the synthesis of numerous complex molecules, including pharmaceuticals and other bioactive compounds. nih.gov The synthesis of this core structure often begins with simple acyclic precursors. For instance, a common route to the related 5-methylisoxazole-4-carboxylate involves the reaction of (E)-ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydroxylamine (B1172632) hydrochloride, followed by hydrolysis of the resulting ester to yield the carboxylic acid. google.comnih.govresearchgate.net This general strategy highlights the accessibility of the isoxazole-4-carboxylic acid scaffold.

Once formed, this scaffold serves as a versatile building block. nih.gov Its stability allows for further derivatization, while the weak N-O bond can be cleaved under specific conditions to reveal other functional groups, making it a masked synthon for various transformations. nih.gov Researchers have utilized isoxazole derivatives to construct novel and regioisomeric heterocyclic systems, such as advanced amino acid-like building blocks. beilstein-journals.orgnih.gov The condensation of 1,3-dicarbonyl compounds with reagents like hydroxylamine is a foundational method for creating the 1,2-oxazole ring, which can then be incorporated into larger, more functionally complex molecules. beilstein-journals.orgnih.gov The ability to introduce substituents at various positions on the isoxazole ring makes these compounds ideal starting points for generating libraries of novel compounds for drug discovery and other applications. nih.gov

Unnatural amino acids (UAAs) are powerful tools in peptide science, used to create peptidomimetics with enhanced stability, novel conformations, and tailored biological activities. The isoxazole scaffold has proven to be an effective platform for designing such UAAs.

A closely related analogue, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been successfully employed as a non-proteinogenic β-amino acid in the solid-phase synthesis of α/β-mixed peptides. mdpi.comnih.gov In these studies, the isoxazole derivative was coupled to the N-terminus of resin-bound peptides. mdpi.com This process creates hybrid peptides that are less susceptible to proteolytic degradation, a common limitation of natural peptides. researchgate.net The research demonstrated that the isoxazole UAA could be efficiently incorporated using standard peptide synthesis techniques, opening avenues for creating new classes of bioactive peptidomimetics. mdpi.comnih.gov

Furthermore, isoxazole-derived amino acids have been synthesized to act as mimics of post-translationally modified residues. For example, specific isoxazole-containing amino acids were designed to mimic acetyl-lysine. nih.govnih.gov When incorporated into histone H4-mimicking peptides, these UAAs were able to bind to bromodomains—protein modules that specifically recognize acetylated lysine (B10760008) residues—with affinities comparable to the naturally modified peptides. nih.govnih.gov This work underscores the potential of the isoxazole core to replicate key biological interactions, providing valuable tools for studying epigenetics and developing therapeutic agents.

Investigations in Enzyme Inhibition and Receptor Binding (Mechanistic In Vitro Studies)

Derivatives of 3-hydroxy-5-methylisoxazole-4-carboxylic acid are pivotal in neuropharmacology, most notably as agonists for ionotropic glutamate (B1630785) receptors. The compound α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a specific agonist for the AMPA receptor and is widely used to study its function in fast excitatory neurotransmission in the central nervous system.

Mechanistic studies using biophysical techniques have provided a detailed picture of how AMPA receptor agonists interact with their target. Hydrogen-deuterium exchange studies on the soluble ligand-binding domain of the GluR2 receptor have revealed the dynamic conformational changes that occur upon ligand binding. These studies show a multi-step binding mechanism for the full agonist, glutamate, which involves distinct docking, domain isomerization, and lobe-locking steps. In contrast, partial agonists like kainate induce a simpler two-state dock-isomerization process. This difference in the stability and extent of domain closure is believed to be a critical factor in determining the level of channel activation and the resulting physiological response.

Table 1: Comparison of Agonist Binding Mechanisms to the AMPA Receptor Ligand-Binding Domain
Agonist TypeExample AgonistBinding Mechanism StepsKey Characteristic
Full AgonistGlutamate1. Ligand Docking 2. Domain Isomerization 3. Lobe-LockingMulti-equilibrium process leading to a stable, closed conformation.
Partial AgonistKainate1. Ligand Docking 2. Domain IsomerizationSimpler process with equilibrium shifted toward open conformations.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of receptor ligands. Research on compounds targeting the AMPA receptor has provided clear insights into the molecular features that govern binding affinity. For example, studies on a series of hydroxyphenylalanines, which are structurally related to AMPA, have demonstrated the significant impact of electron-withdrawing groups on receptor binding.

The introduction of one or more nitro groups (a potent electron-withdrawing group) onto the phenyl ring was found to substantially influence the compound's acidity and its inhibitory concentration (IC50) for [3H]AMPA binding. The most active compounds were those with two nitro groups, which are highly acidic. This suggests that the electronic properties of the substituents play a critical role in the molecular interactions within the receptor's binding pocket.

Table 2: Structure-Activity Relationship of Phenylalanine Derivatives as Inhibitors of [3H]AMPA Binding
CompoundSubstituentsApproximate IC50 (µM)
5-Nitro-DL-willardiine1 Nitro Group0.2
3-Hydroxy-2,4-dinitro-DL-phenylalanine2 Nitro Groups5
2-Hydroxy-3,5-dinitro-DL-phenylalanine2 Nitro Groups25
Mononitrohydroxyphenylalanines1 Nitro GroupLess active or inactive
2- and 3-HydroxyphenylalanineNo Nitro GroupsInactive

Applications in Material Science and Agrochemistry

Beyond the biomedical field, the isoxazole scaffold is finding applications in material science and agrochemistry, where its chemical stability and tunable electronic properties are highly advantageous.

In material science, isoxazole derivatives are being investigated for their potential use in organic electronics. researchgate.net Researchers are exploring these compounds as building blocks for organic semiconductors, liquid crystals, and polymers. researchgate.net The conjugated π-electron system of the isoxazole ring makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The ability to modify the isoxazole core through various synthetic reactions allows for the fine-tuning of its electronic and physical properties to create materials with desired characteristics. Additionally, the isoxazole ring has been used in polymer chemistry for bioconjugation reactions and in the formation of step-growth polymers. nih.gov

In the field of agrochemistry, isoxazole derivatives have been successfully developed as active ingredients in pesticides. nih.govresearchgate.net Isoxazole-4-carboxylic acid itself is noted as a relevant intermediate in the formulation of herbicides and fungicides. chemimpex.com Various isoxazole-containing compounds have demonstrated potent herbicidal and soil fungicidal activities. nih.govgoogle.com For instance, Isoxaben is a commercial herbicide built around an isoxazole core. wikipedia.org The structural diversity achievable with isoxazole chemistry allows for the creation of new agents for crop protection, addressing the ongoing need for effective and environmentally considerate agricultural solutions. researchgate.netchemimpex.com

Catalytic Applications

Currently, there is a lack of specific research in published literature detailing the direct use of this compound as a catalyst. However, the broader family of isoxazole derivatives, particularly those containing carboxylic acid functional groups, shows potential for applications in catalysis.

Isoxazole compounds can act as effective ligands for transition metals. For instance, the related compound 5-Methylisoxazole-3-carboxylic acid is recognized as an excellent ligand for such metals nih.gov. The ability to coordinate with metal centers is a crucial characteristic for developing novel catalysts. The nitrogen and oxygen atoms within the isoxazole ring, along with the oxygen atoms of the carboxyl group, can serve as coordination sites, potentially stabilizing metal ions in various oxidation states and facilitating catalytic cycles.

Furthermore, research into the synthesis of isoxazole and oxazole (B20620) derivatives often employs metal-catalyzed isomerization reactions. For example, iron(II) has been used to catalyze the isomerization of 4-acyl-5-methoxyisoxazoles into isoxazole-4-carboxylic esters researchgate.netacs.org. While this demonstrates the interaction of the isoxazole ring system with catalytic metals, it does not represent an application of the target compound itself as a catalyst.

Given the established role of similar heterocyclic compounds in coordination chemistry, future research could explore the potential of this compound and its derivatives as ligands in transition metal catalysis for various organic transformations.

Environmental Chemistry: Degradation Pathways and Fate

The environmental fate of this compound has not been specifically studied. However, insights into its likely degradation pathways can be inferred from the known chemistry of the isoxazole ring and studies on structurally related compounds. The stability of the isoxazole ring is a key factor; it is generally considered aromatic but possesses a weak nitrogen-oxygen bond, which can be susceptible to cleavage under certain conditions, influencing its environmental persistence and degradation ijrrjournal.comnih.gov.

Potential Degradation Pathways:

Hydrolytic Degradation: The isoxazole ring can undergo hydrolysis under acidic or alkaline conditions. Forced degradation studies on Leflunomide, an agrochemical and pharmaceutical precursor containing a 5-methylisoxazole-4-carboxamide (B3392548) structure, show that it is unstable under acidic and alkaline hydrolytic conditions nih.gov. This suggests that this compound may also be susceptible to hydrolysis in aquatic environments with varying pH levels.

Photodegradation: Abiotic degradation through photolysis is a possible environmental fate for many heterocyclic compounds. Research on the parent isoxazole compound has shown it can be degraded by UV light, a process that is enhanced by the presence of hydrogen peroxide (UV/H2O2) researchgate.net. This indicates that, upon exposure to sunlight in surface waters, this compound could undergo photodegradation.

Biodegradation: The microbial breakdown of isoxazole derivatives has been documented, although the ring can be recalcitrant. A notable example is the degradation of 3-amino-5-methyl-isoxazole (3A5MI), a persistent environmental intermediate from the breakdown of the antibiotic sulfamethoxazole (B1682508) nih.gov. A bacterial strain, Nocardioides sp. N39, has been isolated that can utilize 3A5MI as its sole source of carbon and nitrogen, indicating that microbial pathways for isoxazole ring degradation exist in the environment nih.gov. However, the persistence of intermediates like 3A5MI also highlights that complete mineralization may be slow, and the specific substituents on the ring can significantly affect biodegradability nih.gov. The degradation of 3A5MI by Nocardioides sp. N39 was found to be temperature-dependent, with optimal degradation occurring between 30°C and 35°C nih.gov.

The environmental fate of this compound is likely governed by a combination of these abiotic and biotic processes. Its persistence will depend on environmental factors such as pH, sunlight exposure, and the presence of adapted microbial communities.

Data Tables

Table 1: Research Findings on the Degradation of Structurally Related Isoxazole Compounds

Degradation Pathway Related Compound Key Findings Reference(s)
Hydrolysis Leflunomide (5-methylisoxazole-4-carboxamide derivative) Unstable under alkaline and acid hydrolytic forced degradation conditions. nih.gov
Photodegradation Isoxazole (parent ring) Undergoes photodegradation with UV254 light; process is enhanced by H₂O₂. researchgate.net

| Biodegradation | 3-amino-5-methyl-isoxazole (3A5MI) | Can be used as a sole carbon and nitrogen source by Nocardioides sp. N39. Considered a persistent and refractory intermediate in the environment. | nih.gov |

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies for Enhanced Regio- and Stereoselectivity and Scalability

The synthesis of substituted 1,2-oxazoles (isoxazoles) is well-established, with primary pathways including the 1,3-dipolar cycloaddition of alkynes with nitrile oxides and the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). nih.gov However, for a multifunctional compound like 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid, achieving high regioselectivity, scalability, and efficiency remains a challenge.

Future research should focus on developing novel synthetic routes that offer precise control over the arrangement of substituents. One promising approach involves the regioselective synthesis starting from β-enamino ketoesters, which can react with hydroxylamine to form specific regioisomers of 1,2-oxazoles. nih.gov Investigating different catalysts and reaction conditions for these cycloaddition reactions could significantly improve yields and selectivity.

Furthermore, developing scalable, one-pot synthesis methods is crucial for practical applications. nih.govnih.gov Methodologies that start from readily available carboxylic acids and employ stable, easy-to-handle reagents could make the synthesis more efficient and cost-effective, facilitating larger-scale production for further studies. nih.gov

Synthetic Strategy Description Potential Advantages for Future Research
Catalytic Cycloadditions Employing metal or organocatalysts to control the 1,3-dipolar cycloaddition reaction between a nitrile oxide precursor and a substituted alkyne.Enhanced control over regioselectivity, potentially enabling asymmetric synthesis for chiral derivatives.
Flow Chemistry Synthesis Adapting existing batch reactions to continuous flow systems.Improved safety, scalability, reaction time, and product consistency. Amenable to automation.
One-Pot Reactions Designing a sequence where multiple synthetic steps are performed in a single reactor without isolating intermediates. nih.govIncreased efficiency, reduced waste, and simplified procedures suitable for library synthesis.
Enzymatic Synthesis Exploring biocatalysts to perform key bond-forming reactions.High stereoselectivity under mild reaction conditions, environmentally friendly approach.

Advanced Mechanistic Insights into Complex Reactions and Rearrangements

Heterocyclic compounds, particularly those with multiple functional groups, can undergo complex reactions and rearrangements. For instance, related 5-hydroxyoxazole-4-carboxylic acid structures have been found to be unstable, prone to hydrolytic ring-opening and decarboxylation. nih.govnih.gov A critical area for future research is to determine if this compound exhibits similar instability and to elucidate the mechanisms behind its potential degradation pathways.

Understanding the tautomeric equilibria is also essential. The hydroxy-isoxazole moiety may exist in equilibrium with a keto form (an isoxazolone), which would dramatically alter its chemical reactivity. nih.gov Advanced spectroscopic techniques (e.g., variable temperature NMR) and computational modeling could provide deep insights into these dynamic processes. Mechanistic studies on its reactions, such as electrophilic substitution, nucleophilic attack, or ring-opening, would enable more predictable and controlled chemical transformations.

Rational Design of Derivatives with Tailored Chemical Properties and Enhanced Stability

The inherent reactivity of the hydroxyl and carboxylic acid groups offers vast possibilities for creating derivatives with fine-tuned properties. A primary goal of future research should be the rational design of new molecules based on this scaffold.

Given the potential instability of similar hydroxy-oxazole structures, a key objective would be to synthesize derivatives with enhanced chemical stability. nih.gov This could be achieved by converting the hydroxyl group into an ether or ester, which may prevent unwanted rearrangements or degradation. nih.gov Systematic modification of the methyl group or substitution at other positions on the ring could also be explored to modulate electronic properties, solubility, and steric hindrance. This approach allows for the creation of a library of compounds with a spectrum of chemical and physical properties for various applications. mdpi.com

Derivatization Strategy Target Functional Group Objective Example Derivative Class
O-Alkylation/Acylation 3-Hydroxy groupEnhance stability, modify lipophilicity, introduce new functionalities.Ethers, Esters, Carbonates
Amidation/Esterification 4-Carboxylic acid groupImprove cell permeability, create prodrugs, link to other molecules.Amides, Esters
Side-Chain Modification 5-Methyl groupTune steric and electronic properties, introduce reactive handles.Halogenated methyls, hydroxymethyls
Ring Substitution Isoxazole (B147169) coreAlter core electronic properties and reactivity.Halogenated isoxazoles

Exploration of Emerging Applications in Non-Clinical Fields and Advanced Materials

While many isoxazole derivatives are explored for their biological activity, future research should also investigate non-clinical applications for this compound and its derivatives. The structure is well-suited for applications in materials science and coordination chemistry.

The compound's functional groups make it an excellent candidate as a ligand for metal complexes. These complexes could have interesting catalytic, magnetic, or optical properties. Furthermore, derivatives could be designed as building blocks for functional polymers or organic semiconductors. For example, related bis-oxazole structures have found use as liquid scintillators, suggesting potential applications in materials with specific light-emitting properties. nih.gov Another avenue is the field of crystal engineering, where the molecule could act as a coformer to create novel cocrystals with tailored physical properties. mdpi.com

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery of new functions and properties, future research should aim to integrate the synthesis of this compound derivatives with automated platforms. Developing robust and reliable synthetic routes that are amenable to robotic systems would allow for the rapid generation of large chemical libraries.

These libraries could then be screened using high-throughput experimentation (HTE) for a wide range of properties, from catalytic activity to material characteristics. For instance, the isoxazole scaffold could be used as a building block in DNA-encoded libraries (DEL), a technology that enables the screening of millions of compounds simultaneously. nih.gov This combination of automated synthesis and HTE would significantly accelerate the pace of research and discovery based on this versatile chemical scaffold.

Further Computational Elucidation of Electronic Properties and Reactivity Profiles

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and saving resources. elixirpublishers.com Future research should leverage quantum chemical methods like Density Functional Theory (DFT) to build a comprehensive in-silico model of this compound. africanjournalofbiomedicalresearch.comnih.gov

Such studies can predict key properties, including optimized molecular geometry, electronic structure (HOMO-LUMO energies), and electrostatic potential maps, which reveal sites prone to electrophilic or nucleophilic attack. elixirpublishers.com Time-dependent DFT (TD-DFT) can be used to predict UV-Vis spectra and other photophysical properties. elixirpublishers.com This theoretical work would be invaluable for understanding the molecule's intrinsic reactivity, predicting the outcomes of unknown reactions, and rationally designing derivatives with specific electronic or optical properties. nih.govunesp.br

Computational Method Information Gained Application in Research
Density Functional Theory (DFT) Optimized geometry, bond lengths/angles, vibrational frequencies (IR/Raman spectra). africanjournalofbiomedicalresearch.comConfirm experimental structures; predict spectroscopic signatures.
Frontier Molecular Orbital Analysis HOMO/LUMO energy levels and distribution. elixirpublishers.comAssess electronic stability and predict reactivity in cycloaddition or substitution reactions.
Molecular Electrostatic Potential (MEP) Maps of electron density and charge distribution. rsc.orgIdentify reactive sites for electrophilic and nucleophilic attack; predict intermolecular interactions.
Time-Dependent DFT (TD-DFT) Electronic transition energies, absorption spectra (UV-Vis). elixirpublishers.comPredict optical properties; guide the design of dyes or functional materials.
Conformational Analysis Relative energies of different conformers or tautomers. nih.govUnderstand the stability of different isomers (e.g., hydroxy vs. keto forms).

Q & A

Q. What are the common synthetic routes for 3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:

  • Cyclization of precursors : Oxazole rings are often formed via condensation of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds.
  • Carboxylic acid introduction : Post-cyclization oxidation or hydrolysis of ester intermediates (e.g., using acidic or basic conditions) yields the carboxylic acid moiety.
  • Catalysts and conditions : Reactions may employ coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with bases such as triethylamine to activate intermediates .
Reaction Step Typical Conditions Key References
CyclizationDMF, 80–100°C, 12–24h
OxidationKMnO₄/H₂SO₄, reflux

Q. How can researchers purify this compound?

Purification methods depend on solubility and impurities:

  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit temperature-dependent solubility.
  • Column chromatography : Silica gel with eluents like ethyl acetate/hexane (1:3 ratio) for separating polar byproducts.
  • HPLC : For high-purity requirements, reverse-phase C18 columns with acetonitrile/water gradients are effective .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : ¹H and ¹³C NMR to confirm the oxazole ring protons (δ 6.5–8.0 ppm) and carboxylic acid group (δ ~170 ppm in ¹³C) .
  • IR Spectroscopy : Strong absorption bands for -OH (3200–3600 cm⁻¹) and carboxylic acid C=O (1680–1720 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+ = 170.05 g/mol) .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

Critical variables include:

  • Catalyst selection : EDCI/HOBt systems improve coupling efficiency in amidation or esterification steps .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability during cyclization .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like hydroxyl group protection .

Data Contradiction Example : Reported melting points vary (e.g., 182–192°C in ). This may arise from:

  • Polymorphism or hydrate formation.
  • Purity differences due to residual solvents (validate via TGA or Karl Fischer titration).

Q. How can computational tools aid in studying this compound’s properties?

  • Collision Cross Section (CCS) prediction : Ion mobility-mass spectrometry (IM-MS) models predict CCS values for adducts (e.g., [M+H]+ = 146.8 Ų), aiding structural validation .
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, guided by the carboxylic acid’s hydrogen-bonding capacity .

Q. What strategies resolve contradictions in biological activity data?

For bioactivity studies (e.g., antimicrobial or anticancer assays):

  • Standardized protocols : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays to ensure reproducibility.
  • Structure-activity relationship (SAR) analysis : Compare derivatives (e.g., trifluoromethyl vs. hydroxy substitutions) to isolate functional group contributions .
Cell Line IC₅₀ (µM) Assay Type Reference
MCF-7168.78MTT assay*

*Note: BenchChem data excluded per reliability guidelines; validate via independent replication.

Q. How is X-ray crystallography applied to confirm its structure?

  • SHELX software : Refine crystal structures using SHELXL for small-molecule datasets. Key steps:
    • Data collection at low temperature (100 K) to reduce thermal motion.
    • Hydrogen bonding analysis: Carboxylic acid groups often form dimers in the crystal lattice .
  • Validation metrics : R-factor < 5% and electron density maps with no unassigned peaks .

Q. Methodological Recommendations

  • Synthesis : Prioritize EDCI-mediated coupling for carboxylate activation .
  • Characterization : Combine NMR, IR, and HR-MS for unambiguous identification .
  • Data interpretation : Cross-reference computational predictions (e.g., CCS) with experimental results to resolve discrepancies .

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3-Hydroxy-5-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.